The compound has the following identifiers:
This compound falls under the category of amino acid derivatives, which are crucial in the synthesis of peptides and proteins, and have implications in drug development and biochemistry.
The synthesis of (S)-2-Amino-N-(3-methoxy-benzyl)-propionamide typically involves several steps, focusing on achieving high purity and yield. A common method includes:
The exact parameters can vary based on the specific synthetic route chosen.
The molecular structure of (S)-2-Amino-N-(3-methoxy-benzyl)-propionamide can be described as follows:
COC[C@@H](N)C(=O)NCc1ccccc1
indicates the connectivity of atoms in a linear format, useful for computational modeling.
(S)-2-Amino-N-(3-methoxy-benzyl)-propionamide can undergo various chemical reactions:
Each reaction type requires specific reagents and conditions to ensure selectivity and yield.
The mechanism of action for (S)-2-Amino-N-(3-methoxy-benzyl)-propionamide involves its interaction with biological targets such as enzymes or receptors:
Understanding these interactions is crucial for exploring therapeutic applications.
The physical and chemical properties of (S)-2-Amino-N-(3-methoxy-benzyl)-propionamide include:
These properties influence its handling, storage, and application in research or industrial settings.
(S)-2-Amino-N-(3-methoxy-benzyl)-propionamide has several scientific applications:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3